molecular formula C9H13NO3S B2450435 2-Methoxy-4-(methylsulfonylmethyl)aniline CAS No. 895636-32-5

2-Methoxy-4-(methylsulfonylmethyl)aniline

Cat. No. B2450435
CAS RN: 895636-32-5
M. Wt: 215.27
InChI Key: PZLCXJUWHJKMLK-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(methylsulfonylmethyl)aniline” is an organic compound with a molecular weight of 201.25 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of compounds similar to “2-Methoxy-4-(methylsulfonylmethyl)aniline” has been reported in the literature . For example, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-(methylsulfonylmethyl)aniline” can be represented by the formula C8H11NO3S . The InChI code for this compound is 1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Methoxy-4-(methylsulfonylmethyl)aniline” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Palladium-Catalyzed Amination

  • Application : 2-Methoxy-4-(methylsulfonylmethyl)aniline is used in the palladium-catalyzed amination of aryl halides and aryl triflates, a key process in organic synthesis (Wolfe & Buchwald, 2003).

Spectrochemical Analysis

  • Application : The compound is involved in the preparation and characterization of metal complexes, which are analyzed using spectroscopic methods like IR and NMR, contributing to the field of spectrochemistry (Sekhar, Jayaraju, & Sreeramulu, 2019).

Polymer Science

  • Application : It plays a role in the chemical oxidative copolymerization of aniline, leading to the production of water-soluble and self-doped polyaniline derivatives, significant in polymer science (Prévost, Petit, & Pla, 1999).

Antimicrobial Studies

  • Application : The compound is used in synthesizing derivatives that exhibit significant antibacterial and antifungal activities, highlighting its importance in medicinal chemistry (Patil et al., 2010).

Molecular Structure and Dynamics

  • Application : It is instrumental in the study of molecular structure, vibrational analysis, chemical reactivity, and antimicrobial activity, contributing to the understanding of molecular dynamics (Subi et al., 2022).

Electrochemistry

  • Application : The compound is relevant in the electrochemistry of anilines, particularly in studies involving oxidation to dications and subsequent product analysis (Speiser, Rieker, & Pons, 1983).

Biomedical Applications

  • Application : In the biomedical field, it's used in composites that support nerve cell differentiation, with potential implications for neurological applications (Liu, Gilmore, Moulton, & Wallace, 2009).

Environmental Sensing

  • Application : Its derivatives are utilized in the detection and adsorption of sulfur dioxide, demonstrating its potential in environmental monitoring and pollution control (Tian, Qu, & Zeng, 2017).

Safety and Hazards

The safety information for “2-Methoxy-4-(methylsulfonylmethyl)aniline” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding contact with skin and eyes and avoiding the formation of dust and aerosols .

properties

IUPAC Name

2-methoxy-4-(methylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-5-7(3-4-8(9)10)6-14(2,11)12/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLCXJUWHJKMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-4-nitrobenzyl chloride (2.76 g, 13.7 mmol) in 20 mL of absolute ethanol was added methanesulphinic acid sodium salt (1.0 g, 27.4 mmol). The reaction was heated to 80° C. for 16 h. The reaction was cooled to room temperature and poured into water and the aqueous layer was extracted with ethyl acetate. Combined organics were dried over anhydrous MgSO4, filtered, concentrated onto silica gel and purified by flash chromatography with ethyl acetate/hexanes as the eluent. The fractions containing the desired product were concentrated to dryness, then redisolved in absolute ethanol and 10% Palladium on carbon (500 mg) was added and the reaction was placed on the Fischer-Porter hydrogenation apparatus and treated with 50 psi of H2 gas overnight to afford 2-(methyloxy)-4-[(methylsulfonyl) methyl]aniline (2.46 g, 83%). 1H NMR (400 MHz, CDCl3) δ ppm 6.80 (d, J=1.7 Hz, 1H), 6.68 (d, J=8.0, 1.6 Hz, 1H), 6.57 (d, J=8.1, 1H), 4.82 (s, 2H), 4.21 (s, 2H), 3.72 (s, 3H).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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